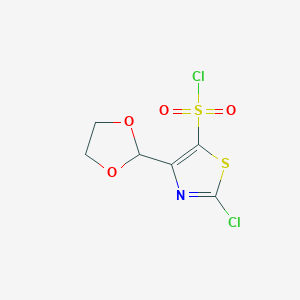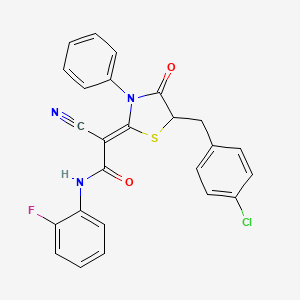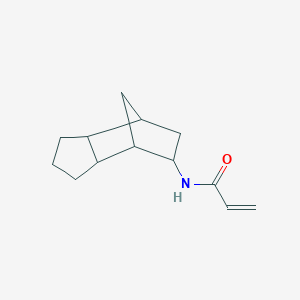
1-(2,3-Dimethoxyphenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2,3-Dimethoxyphenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea" is a urea derivative, which is a class of compounds known for their significance in medicinal chemistry. Urea derivatives are often explored for their potential biological activities, including anticancer properties. The structural features of these compounds, such as the presence of aryl groups and methoxy substituents, can influence their conformation and, consequently, their biological activity .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl compound to form the urea linkage. In the context of the provided papers, although the specific synthesis of "1-(2,3-Dimethoxyphenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea" is not detailed, similar urea compounds have been synthesized and studied. For instance, a series of ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine were synthesized and characterized using spectroscopic methods . Another study involved the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which were designed using computer-aided methods and evaluated for their antiproliferative activity against various cancer cell lines .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial in determining their conformational preferences and potential interactions with biological targets. For example, in one study, the urea compounds adopted a preferred flattened chair-chair conformation, with the cyclohexane ring being more flattened than the piperidine moiety . Another study reported that the 2,5-dimethoxyphenyl moiety of a similar compound was almost planar, and the molecular structure was stabilized by intramolecular hydrogen bonding .
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For instance, reactions of urea with acyloins and diacetyl in acid solution have been studied, leading to the formation of imidazolin-2-ones and other cyclic compounds . These reactions are influenced by the presence of methyl groups on the urea, which can affect the reactivity and the types of products formed.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and aryl groups can affect these properties by altering the compound's polarity and intermolecular interactions. For example, the crystal structure of a related urea compound revealed that the molecule, except for the dimethyl group, is planar, and the structure is stabilized by hydrogen bonds and weak interactions . These interactions can play a significant role in the compound's solubility and crystallinity.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Research has explored the utility of urea derivatives in organic synthesis, highlighting their role as intermediates in the creation of complex molecules. For example, N,N'-dimethoxy-N,N'-dimethylurea has been utilized as a carbonyl dication equivalent in organometallic addition reactions to synthesize unsymmetrical ketones, demonstrating the compound's versatility in organic synthesis (Whipple & Reich, 1991). Similarly, the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea under mild conditions has been investigated, showcasing an efficient catalytic process for producing valuable organic compounds (Gao, Li, & Zhang, 2007).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, urea derivatives have been designed and evaluated for their anticancer properties. The synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrated significant antiproliferative effects on various cancer cell lines, indicating their potential as anticancer agents (Jian Feng et al., 2020). Furthermore, novel ureas and sulfamides incorporating 1-aminotetralins have been synthesized and tested for their cytotoxic activity against human glioblastoma and prostate cancer cell lines, highlighting the promise of these compounds in cancer treatment (Özgeriş et al., 2017).
Corrosion Inhibition Applications
Urea derivatives have also been investigated for their corrosion inhibition performance. The study on the corrosion behavior of mild steel in hydrochloric acid solution containing organic compounds revealed that certain urea derivatives exhibit excellent performance as corrosion inhibitors. This highlights their potential utility in protecting metals against corrosion in acidic environments (Bahrami & Hosseini, 2012).
Eigenschaften
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-19-12-6-4-5-11(13(12)20-2)17-14(18)16-9-15(21-3)7-8-22-10-15/h4-6H,7-10H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQZBVVLYMHGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2(CCSC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-diethyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2538878.png)

![6-Cyclopropyl-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2538880.png)
![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine](/img/structure/B2538882.png)
![N-cyclohexyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2538887.png)

![Ethyl 4-((4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2538889.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2538892.png)
![(Z)-N-[3-[[acetyl(methyl)amino]methyl]phenyl]-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2538894.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2538896.png)
![(E)-N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2538897.png)

![Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2538901.png)